N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S2/c16-13-8-7-12(10-4-1-2-5-11(10)13)15-20(17,18)14-6-3-9-19-14/h1-9,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYLDPZRWWFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332926 | |
| Record name | N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
518053-42-4 | |
| Record name | N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Pathway
The synthesis of N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide typically follows a modular route centered on sulfonamide bond formation. Key steps include:
- Electrophilic Aromatic Substitution : 1-Methoxy-4-nitronaphthalene undergoes iodination using N-iodosuccinamide to yield an aryl iodide intermediate.
- Pd-Catalyzed Cross-Coupling : The aryl iodide participates in palladium-catalyzed C–S or C–C cross-coupling reactions to introduce thiophene or aryl substituents.
- Nitro Reduction : The nitro group is reduced to an amine using iron or catalytic hydrogenation.
- Sulfonamide Formation : The amine reacts with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the target compound.
Reaction conditions for these steps are summarized in Table 1.
Table 1: Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Iodination | N-Iodosuccinamide, CH₂Cl₂, 0°C to RT | Introduce iodine for cross-coupling |
| Cross-Coupling | Pd(PPh₃)₄, CuI, DMF, 80°C | Attach thiophene/aryl groups |
| Nitro Reduction | Fe, HCl; or H₂, Pd/C, EtOH | Convert nitro to amine |
| Sulfonamide Formation | Thiophene-2-sulfonyl chloride, Et₃N, CH₂Cl₂ | Form sulfonamide bond |
Purification and Characterization
Post-synthesis purification employs recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane). Analytical characterization includes:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H and ¹³C NMR.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (305.4 g/mol).
- X-ray Crystallography : Resolve structural conformation in protein-bound states.
Mechanistic Insights and Optimization
Sulfonamide Bond Formation
The reaction between 4-hydroxynaphthalen-1-amine and thiophene-2-sulfonyl chloride proceeds via nucleophilic attack of the amine on the electrophilic sulfur center. Triethylamine scavenges HCl, shifting equilibrium toward product formation. Excess sulfonyl chloride (1.2 equiv) ensures complete amine conversion.
Substituent Effects on Yield and Activity
SAR studies reveal critical roles for substituents:
- Naphthalene Core : Replacing naphthalene with phenyl (analogue 24) reduces binding affinity 100-fold, underscoring the importance of hydrophobic interactions in the h3 pocket.
- Thiophene vs. Aryl Sulfonamides : Thiophene-2-sulfonamide derivatives exhibit superior Mcl-1 inhibition (Ki = 0.28 μM) compared to phenyl variants (Ki = 2.22 μM).
- Linker Modifications : Replacing sulfonamide with methylene (analogue 34) decreases potency, highlighting the necessity of the sulfonamide’s hydrogen-bonding capacity.
Industrial Production Considerations
While industrial-scale synthesis remains undocumented, laboratory protocols suggest scalability through:
- Continuous Flow Chemistry : Mitigate exothermic risks during sulfonylation.
- Catalyst Recycling : Recover Pd catalysts via filtration or extraction.
- Purity Control : Implement in-line FTIR or HPLC monitoring to ensure >95% purity.
Challenges include cost-effective thiophene-2-sulfonyl chloride production and minimizing aryl iodide byproducts during cross-coupling.
Analytical and Computational Validation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: The compound can be reduced under specific conditions, affecting the sulfonamide linkage or the thiophene ring.
Substitution: The compound can participate in substitution reactions, especially at the hydroxyl group or the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the sulfonamide or thiophene ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide is used as a building block in the synthesis of more complex molecules in chemistry. It has been studied for its potential biological activities, including antimicrobial and anticancer properties in biology. In medicinal chemistry, it is explored for its therapeutic potential and has demonstrated promise in preclinical studies as a lead compound for new drug development targeting various diseases. Its unique structure also makes it valuable in developing new materials for industrial applications such as coatings, adhesives, and polymers.
Detailed Research Findings
- Mcl-1 Protein Inhibition: 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides have been identified as potent and selective inhibitors to the BH3 groove of Mcl-1 protein . Comprehensive SAR studies, supported by NMR experiments, have been undertaken to explore this application .
- Antioxidant Activity: this compound demonstrates remarkable antioxidant activities .
- IRE1α Enzyme Inhibition: this compound exerts its effects by interacting with specific molecular targets, inhibiting the activity of certain enzymes, such as IRE1α, by binding to their active sites. This disrupts the normal function of these enzymes, leading to biological effects such as the induction of apoptosis in cancer cells.
- Anti-proliferative Activity: Several compounds related to this compound have demonstrated enhanced anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) .
- Proteasome Inhibition: Hydronaphthoquinone derivatives containing a thiophene sulfonamide group have been evaluated as proteasome inhibitors .
- VEGFR-2 and Carbonic Anhydrase Inhibition: Sulfonamide-based glycosides incorporating 1,2,3-triazole have been investigated for anticancer efficacy and their inhibitory potential against VEGFR-2 and carbonic anhydrase isoforms hCA IX and hCA XII .
Case Studies
Mechanism of Action
N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide exerts its effects by interacting with specific molecular targets. It inhibits the activity of certain enzymes, such as IRE1α, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects, including the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Aromatic System Modifications
- N-(4-Hydroxyphenyl)benzenesulfonamide (): Replaces the naphthalene core with a phenyl group. This simplification reduces aromatic stacking interactions and may lower melting points compared to naphthalene derivatives. The compound exhibits intermolecular N–H⋯O and O–H⋯O hydrogen bonds, critical for crystal packing .
- N-(3-(1H-Tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide (15d) (): Adds a tetrazole-thio substituent at the 3-position of the naphthalene ring. This modification enhances hydrogen-bonding capacity and may improve solubility in polar solvents .
Sulfonamide Substituent Diversity
- N-(Prop-2-yn-1-yl)thiophene-2-sulfonamide (9a) (): Features a propargyl group instead of the naphthalene-hydroxyl system. The alkyne moiety introduces reactivity for click chemistry but reduces thermal stability (melting point: liquid at room temperature) .
- 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (5a) (): Incorporates an ethynyl-phenoxyethyl chain, increasing molecular weight and hydrophobicity. Such derivatives show variable antitumor activities depending on substituent electronics .
Physicochemical Properties
Key Observations :
- The tetrazole-thio group in 15d correlates with higher melting points (186.6°C) compared to biphenyl analogs (15e : 158.8°C), suggesting stronger intermolecular interactions .
- Ethynyl-substituted derivatives (e.g., 5a–5i ) exhibit lower melting points due to reduced crystallinity .
Spectral Characterization
IR Spectroscopy
- This compound : Expected peaks include ν${O-H}$ (~3200–3400 cm$^{-1}$), ν${S=O}$ (~1150–1350 cm$^{-1}$), and aromatic C–H stretches.
- 15d (): Absence of ν${S-H}$ (~2500–2600 cm$^{-1}$) confirms the thione tautomer. ν${C=S}$ appears at 1247–1255 cm$^{-1}$ .
- N-(4-Hydroxyphenyl)benzenesulfonamide (): Shows ν${N-H}$ and ν${O-H}$ bands indicative of hydrogen bonding .
Q & A
Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
